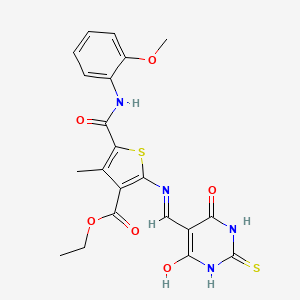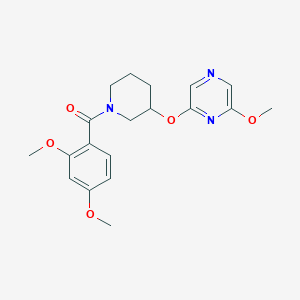![molecular formula C13H11N3O3S B2694624 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid CAS No. 1370591-91-5](/img/structure/B2694624.png)
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid” is a complex organic compound. It is related to a class of compounds known as thiadiazoles . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Molecular Structure Analysis
The molecular structure of these compounds is often established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents . In some cases, the reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of benzimidazole derivatives bearing acidic heterocycles has demonstrated significant angiotensin II receptor antagonistic activities. These compounds, including variants of the core structure of interest, show promise for therapeutic applications in hypertension and related cardiovascular diseases due to their high affinity for the AT1 receptor and ability to inhibit angiotensin II-induced pressor responses (Kohara et al., 1996).
Anticonvulsant Activity
Research into new anticonvulsants led to the synthesis of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, demonstrating the potential for derivatives of the core compound in developing treatments for epilepsy. The compounds displayed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, indicating the importance of the quinazolinyl structure in neurological applications (Bunyatyan et al., 2020).
Antimicrobial and Antioxidant Properties
The synthesis of new heterocyclic compounds, such as furothiazolo pyrimido quinazolinones, from condensation reactions, has revealed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. This highlights the potential of the compound and its derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).
Anticancer Activity
Studies on azolopyrimidoquinolines and pyrimidoquinazolines have shown that these compounds possess notable anti-oxidant, anti-inflammatory, and analgesic activities. Such findings underscore the therapeutic potential of these derivatives in cancer treatment and pain management, further emphasizing the versatility of the core compound's structure in medicinal chemistry applications (El-Gazzar et al., 2009).
Orientations Futures
The future directions in the study of these compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also potential for the development of new effective methods for their synthesis . Further studies could also focus on understanding their mechanism of action and assessing their safety and hazards.
Propriétés
IUPAC Name |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-10(18)6-5-9-12(19)16-11(14-9)7-3-1-2-4-8(7)15-13(16)20/h1-4,9,14H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVKRAQOLVDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)

![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2694551.png)





![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2694563.png)